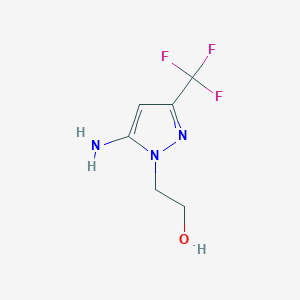
2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol
Overview
Description
Pyridine compounds, which are similar to the structure you provided, are noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic . The presence of the pyridine nucleus, along with one or more heterocycles, gives the molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .
Molecular Structure Analysis
The molecular structure of pyridine compounds is determined by the presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups .
Chemical Reactions Analysis
Pyridine compounds have been noted for their remarkable antibacterial, antifungal, and antiviral properties .
Physical and Chemical Properties Analysis
Pyridine compounds are often used as an organic solvent or as ligand for coordination complexes . An important role of pyridine in medicinal chemistry is to improve water solubility due to its poor basicity .
Scientific Research Applications
Catalytic Application in Heterocyclic Synthesis
Research demonstrates the utility of related pyrazole derivatives in catalyzing the synthesis of heterocyclic compounds. For example, nano α-Al2O3 supported ammonium dihydrogen phosphate has been utilized as a novel and heterogeneous catalyst for the efficient one-pot synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives. This method highlights the importance of pyrazole-based compounds in facilitating environmentally benign routes for synthesizing complex molecules with potential pharmaceutical applications (Maleki & Ashrafi, 2014).
Enzyme Inhibitory Activities
Another study explored the synthesis and enzyme inhibitory activities of new pyrazole-based heterocyclic compounds. These compounds exhibited selective inhibition against hyperactive enzymes such as urease and butyrylcholinesterase. The selective inhibition of these enzymes by pyrazole derivatives underscores their potential in designing new therapeutic agents targeting specific biological pathways (Harit et al., 2012).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of novel Schiff bases synthesized using pyrazole derivatives highlight the compound's versatility. These activities suggest the potential of pyrazole-based compounds in developing new antimicrobial agents, offering a pathway to tackle resistant microbial strains (Puthran et al., 2019).
Synthesis of Densely Functionalized Heterocycles
A study on the one-pot synthesis of diverse and densely functionalized heterocycles using urea as a novel organo-catalyst emphasizes the role of pyrazole derivatives in the creation of pharmacologically relevant molecules. This research presents a green chemistry approach to synthesizing complex heterocyclic structures, which are crucial in drug development and materials science (Brahmachari & Banerjee, 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[5-amino-3-(trifluoromethyl)pyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3O/c7-6(8,9)4-3-5(10)12(11-4)1-2-13/h3,13H,1-2,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZMZTVNARPYSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


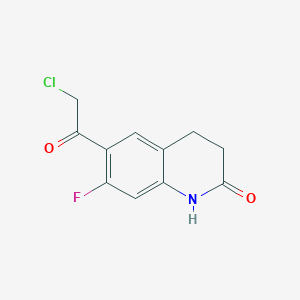
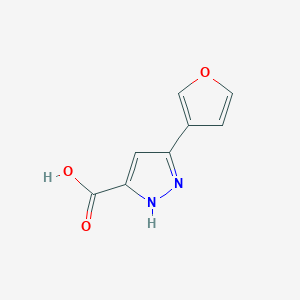
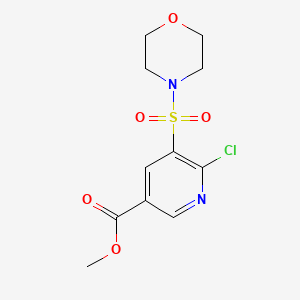
![4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1517714.png)
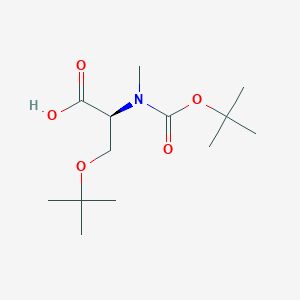
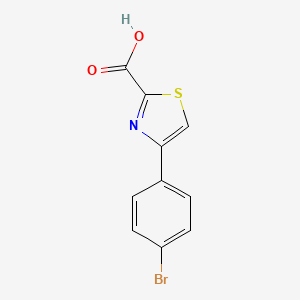
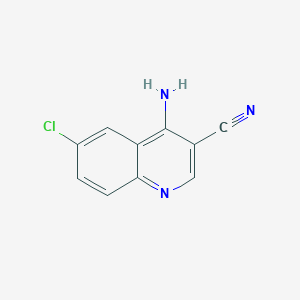
amine](/img/structure/B1517722.png)
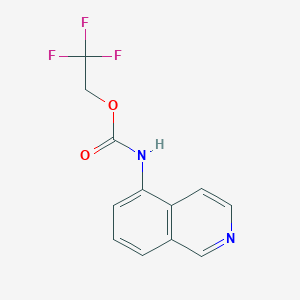
![1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1517724.png)
![Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate](/img/structure/B1517725.png)
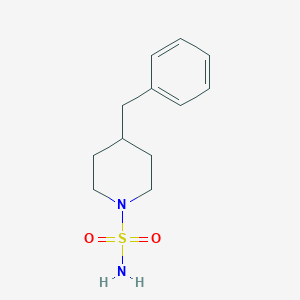
![4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile](/img/structure/B1517727.png)

